molecular formula C17H19ClN4O3S B2637551 N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207002-83-2

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2637551
CAS No.: 1207002-83-2
M. Wt: 394.87
InChI Key: MRNRYHRRIKMACR-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group and a thiazol-2-yl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the 5-chloro-2-methoxyphenyl group: This step involves the substitution of the piperidine ring with the 5-chloro-2-methoxyphenyl group using appropriate reagents and conditions.

    Attachment of the thiazol-2-yl group: The thiazol-2-yl group is introduced through a coupling reaction, often using a thiazole derivative and a suitable coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide: can be compared with other piperidine derivatives that have similar structural features.

    This compound: can also be compared with other thiazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

IUPAC Name

1-N-(5-chloro-2-methoxyphenyl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-14-3-2-12(18)10-13(14)20-17(24)22-7-4-11(5-8-22)15(23)21-16-19-6-9-26-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNRYHRRIKMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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